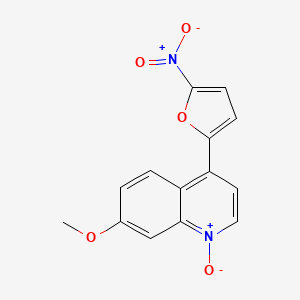
7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline: is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline core substituted with a methoxy group at the 7th position and a nitrofuran moiety at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxyquinoline with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
- Oxidized derivatives of the nitrofuran ring
- Amino derivatives from the reduction of the nitro group
- Substituted quinoline derivatives
Scientific Research Applications
Chemistry: 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.
Industry: In the industrial sector, this compound can be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The quinoline core may also bind to specific proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
- 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-chromen-2-one
- 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-isoquinoline
Comparison: Compared to similar compounds, 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline stands out due to its unique combination of a quinoline core and a nitrofuran moiety
Properties
CAS No. |
62308-39-8 |
|---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
7-methoxy-4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C14H10N2O5/c1-20-9-2-3-10-11(6-7-15(17)12(10)8-9)13-4-5-14(21-13)16(18)19/h2-8H,1H3 |
InChI Key |
BFMQDLHNYRDDDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=[N+](C=CC(=C2C=C1)C3=CC=C(O3)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















